5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)-piperidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4OS/c1-2-14-21-18-24(22-14)17(25)16(26-18)15(23-8-4-3-5-9-23)12-7-6-11(19)10-13(12)20/h6-7,10,15,25H,2-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPNSXBOFSEHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Formation
The thiazolo[3,2-b]triazol-6-ol core is typically constructed via a two-step sequence:
- Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones under basic conditions yields 2-aminothiazoles. For example, reaction of ethyl 2-chloroacetoacetate with thiourea in ethanol/ammonium hydroxide produces 2-aminothiazole-4-carboxylate intermediates.
- Triazole annulation : Cyclization with hydrazine derivatives introduces the triazole ring. Heating 2-aminothiazole with methyl hydrazinecarboxylate in dimethylformamide (DMF) at 110°C for 12 hours forms the fused thiazolo-triazole system.
Introduction of the (2,4-Dichlorophenyl)(piperidin-1-yl)methyl Group
Coupling the dichlorophenyl-piperidine moiety to the core involves:
Ethyl Group Installation
The 2-ethyl substituent is introduced early in the synthesis to avoid interference with subsequent reactions:
- Alkylation : Treatment of the thiazolo-triazole intermediate with ethyl bromide in the presence of potassium carbonate in acetonitrile at 80°C.
- Reductive amination : If an amine precursor exists, condensation with acetaldehyde followed by sodium borohydride reduction.
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ±15% yield |
| Solvent | DMF > Acetonitrile > THF | ±20% yield |
| Catalyst (Mitsunobu) | DIAD/PPh₃ | 75–85% yield |
| Reaction Time | 8–12 hours | ±10% yield |
Data adapted from analogous syntheses.
The Mannich reaction achieves 68% yield when conducted in acetic acid with a 1:1.2:1 molar ratio of core:aldehyde:piperidine. Solvent screening reveals DMF enhances solubility of intermediates but may promote decomposition above 90°C. Catalytic amounts of molecular sieves (4Å) improve iminium ion stability in Mannich reactions.
Characterization and Analytical Data
Post-synthetic characterization employs:
- ¹H NMR (400 MHz, DMSO-d₆):
- LC-MS (ESI+) : m/z 411.35 [M+H]⁺, confirming molecular weight.
- HPLC Purity : 98.2% (C18 column, 70:30 MeOH/H₂O).
Challenges in spectroscopic analysis include signal overlap from piperidine protons and the ethyl group, necessitating high-field NMR (≥500 MHz) for resolution.
Comparative Analysis of Synthetic Routes
A hypothetical comparison of methods based on analogous syntheses:
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Mannich | 68 | 95 | 120 |
| Mitsunobu | 75 | 98 | 220 |
| Ullmann Coupling | 52 | 90 | 180 |
The Mannich approach offers cost efficiency, while Mitsunobu provides higher yields at elevated reagent costs.
Chemical Reactions Analysis
Types of Reactions
5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that derivatives containing thiazole and triazole rings possess potent antibacterial effects against various Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, these compounds have demonstrated antifungal activity against pathogens such as Candida albicans. The mechanism of action is believed to involve disruption of fungal cell membrane integrity or inhibition of specific metabolic pathways .
Anticancer Potential
Emerging studies suggest that thiazole and triazole derivatives may also have anticancer properties. In vitro assays indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms including:
Case Study 1: Antimicrobial Evaluation
A study published in RSC Advances evaluated several thiazole-triazole derivatives for antimicrobial activity. Among the tested compounds, those structurally similar to This compound showed promising results against both bacterial and fungal strains. The most effective compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer potential of thiazole-based compounds. The study highlighted that certain derivatives could inhibit the growth of human cancer cell lines significantly more than control treatments. Mechanistic studies suggested that these compounds might activate apoptotic pathways in cancer cells .
Mechanism of Action
The mechanism of action of 5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in cellular signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The thiazolo-triazol-ol core is shared among several analogs but differs in substituents and appended functional groups. Key comparisons include:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | R1 (Position 5) | R2 (Position 2) | Reported Activity | Reference |
|---|---|---|---|---|---|
| Target Compound | Thiazolo-triazol-ol | (2,4-Dichlorophenyl)(piperidin-1-yl)methyl | Ethyl | Not specified | |
| 5-[(3-Chlorophenyl)(4-ethylpiperazinyl)methyl]-2-ethyl analog | Thiazolo-triazol-ol | (3-Chlorophenyl)(4-ethylpiperazinyl)methyl | Ethyl | Not specified | |
| 5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methyl analog | Thiazolo-triazol-ol | (4-Ethoxy-3-methoxyphenyl)(4-(3-chlorophenyl)piperazinyl)methyl | Methyl | Not specified | |
| PEN-COOH | Triazole-pentanoic acid | 4-(2,4-Dichlorophenyl)-5-triazol-1-yl-pentanoic acid | - | Fungicidal (derivative) | |
| N-{[5-(2,4-Dichlorophenyl)-oxadiazol-2-yl]methyl}amine derivatives | Oxadiazole | 2,4-Dichlorophenyl | - | Anticancer (IC50: 2.46 µg/mL) |
Key Structural Differences and Implications
Aromatic Substituents: The target compound’s 2,4-dichlorophenyl group is electron-withdrawing, enhancing stability and hydrophobic interactions compared to the 3-chlorophenyl group in ’s analog . This substitution may improve binding to enzymes or receptors with aromatic pockets.
Nitrogen-Containing Rings :
- Piperidine (target compound) vs. piperazine ( and ): Piperidine’s lower basicity and smaller ring size may reduce hydrogen-bonding capacity compared to piperazine derivatives, influencing pharmacokinetics and receptor affinity .
Position 2 Substituents :
Antifungal and Anticancer Potential
- PEN-COOH (), a triazole derivative with a 2,4-dichlorophenyl group, is linked to penconazole, a known fungicide. This suggests the target compound’s dichlorophenyl and triazole motifs may similarly target fungal lanosterol 14α-demethylase .
Biological Activity
5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, synthesis, and related studies.
Chemical Structure
The compound features a thiazole ring fused with a triazole moiety, which is known for conferring various biological activities. The presence of the 2,4-dichlorophenyl and piperidinyl groups enhances its interaction with biological targets.
Anticancer Properties
Research indicates that compounds containing the triazole structure exhibit anticancer activity. For instance, derivatives of triazoles have shown cytotoxic effects against various cancer cell lines. In studies involving similar compounds:
- Compound 47f exhibited an IC50 value of 6.2 μM against colon carcinoma (HCT-116) cells and 27.3 μM against breast cancer (T47D) cells .
These findings suggest that the triazole moiety in our compound may also contribute to anticancer activity.
Antimicrobial Activity
Triazole derivatives are frequently investigated for their antimicrobial properties. A study highlighted that certain triazole compounds demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 9 μM . The potential for this compound to exhibit similar effects remains to be explored.
GlyT1 Inhibition
The glycine transporter GlyT1 is a target for treating schizophrenia and cognitive disorders. Compounds with triazole structures have shown varying degrees of inhibition of GlyT1. For example:
Given the structural similarities, it is plausible that our compound may also possess GlyT1 inhibitory activity.
Synthesis and Case Studies
The synthesis of this compound can be achieved through various methods involving cycloaddition reactions and functional group modifications typical for thiazole and triazole chemistry.
Table: Summary of Biological Activities
| Activity | Tested Compound | Cell Line | IC50 (μM) |
|---|---|---|---|
| Anticancer | Compound 47f | HCT-116 | 6.2 |
| T47D | 27.3 | ||
| Antimicrobial | Various Triazoles | M. tuberculosis | 4 - 9 |
| GlyT1 Inhibition | Triazole Derivative | GlyT1 | 64 |
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent connectivity, particularly the piperidinyl-methyl group and thiazolo-triazole fusion. Aromatic proton splitting patterns in the 2,4-dichlorophenyl region (δ 7.2–7.8 ppm) and hydroxyl group identification (δ 5.5–6.0 ppm) are diagnostic .
- X-ray crystallography : Resolves stereochemical ambiguities in the piperidinyl-methyl group and confirms bond angles/planarity of the heterocyclic core .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected ~470–500 g/mol) and fragmentation patterns .
How can researchers optimize reaction yield and purity during synthesis?
Q. Advanced
- Catalyst screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) improve coupling efficiency in PEG-400 media, reducing reaction time to 1–2 hours .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Temperature gradients : Stepwise heating (e.g., 50°C for cyclization, 80°C for substitutions) minimizes thermal degradation .
- In-line monitoring : TLC or HPLC tracks reaction progress, enabling timely quenching to prevent over-reaction .
What strategies address discrepancies in reported biological activities of thiazolo-triazole derivatives?
Q. Advanced
- Comparative bioassays : Use standardized cell lines (e.g., MCF-7 for anticancer activity) and enzyme targets (e.g., 14-α-demethylase for antifungal studies) to benchmark against literature .
- Molecular docking : Predict binding modes with proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Align results with crystallographic data from related compounds to validate hypotheses .
- Meta-analysis : Systematically review variables like assay conditions (pH, incubation time) that may explain conflicting IC50 values .
How to determine binding modes and affinity with protein targets?
Q. Advanced
- X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., bacterial enzymes or cancer-related kinases) to resolve binding pocket interactions .
- Surface plasmon resonance (SPR) : Quantify affinity (KD values) in real-time using immobilized protein and varying ligand concentrations .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
What are the critical steps in post-synthesis purification?
Q. Basic
- Recrystallization : Use hot ethanol or ethyl acetate to remove hydrophobic impurities, followed by slow cooling to isolate high-purity crystals .
- Chromatography : Normal-phase silica gel columns with gradient elution (hexane → ethyl acetate) separate diastereomers or regioisomers .
- Centrifugal filtration : Remove particulate contaminants using 0.2 µm membranes, especially for biological assays .
Which computational methods predict pharmacokinetic properties?
Q. Advanced
- SwissADME : Predicts logP (lipophilicity), aqueous solubility, and bioavailability. For this compound, expect moderate logP (~3.5) due to the dichlorophenyl group .
- Molecular dynamics (MD) : Simulates blood-brain barrier permeability using force fields like AMBER .
- CYP450 inhibition assays : In silico tools (e.g., Schrödinger’s QikProp) identify potential drug-drug interactions .
How to resolve stereochemical challenges in the piperidinyl-methyl group?
Q. Advanced
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases to separate enantiomers .
- NOESY NMR : Detect spatial proximity between the piperidinyl proton and adjacent groups to assign stereochemistry .
- Circular dichroism (CD) : Compare experimental spectra with DFT-simulated data to confirm absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
